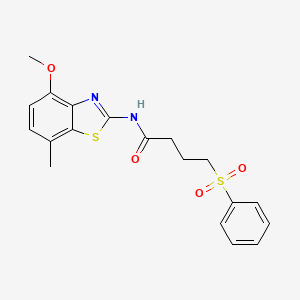

4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-13-10-11-15(25-2)17-18(13)26-19(21-17)20-16(22)9-6-12-27(23,24)14-7-4-3-5-8-14/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZRLXKXJWUYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 4-methoxy-7-methyl-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting benzenesulfonyl chloride with an appropriate nucleophile, such as an amine or alcohol, in the presence of a base like triethylamine.

Amide Bond Formation: The final step involves coupling the benzothiazole derivative with a butanoic acid derivative to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the benzothiazole ring can undergo oxidation to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration.

Anticancer Activity

Studies have demonstrated that derivatives of benzothiazole compounds possess anticancer properties. The specific compound has shown promise in inhibiting the growth of certain cancer cell lines. For instance:

- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Case Study : A study published in the European Journal of Organic Chemistry highlighted a series of benzothiazole derivatives that showed cytotoxic effects against breast cancer cell lines, suggesting similar potential for 4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has indicated that benzothiazole derivatives can exhibit antibacterial and antifungal effects:

- Testing Against Pathogens : Laboratory tests have shown that certain derivatives inhibit the growth of Gram-positive and Gram-negative bacteria.

Pharmacological Applications

The pharmacological implications of this compound are vast, particularly in drug design and development.

Drug Development

Given its promising biological activities, this compound can serve as a lead compound for developing new therapeutics:

- Lead Compound : Its unique structure allows for modifications to enhance efficacy and reduce toxicity.

- Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding how variations in the chemical structure affect biological activity.

Potential Therapeutic Areas

The following areas are particularly relevant for further exploration:

- Cancer Therapy : Targeting specific cancer types with tailored derivatives.

- Infectious Diseases : Developing new antibiotics or antifungals based on its structure.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, inhibiting or activating their function. The sulfonyl and benzothiazole groups could play crucial roles in binding to the target site, while the methoxy and amide groups might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Key Observations :

- Benzothiazole vs. Benzofuran : The benzothiazole core (target compound) offers enhanced hydrogen-bonding capacity via the sulfur atom compared to the oxygen-rich benzofuran . This may improve binding to biological targets.

- Sulfonyl Groups : Both the target compound and triazole derivatives incorporate sulfonyl groups, which enhance solubility and metabolic stability. However, the triazole’s C=S group (~1250 cm⁻¹ in IR) is absent in the target compound, reflecting differences in tautomeric behavior .

- Amide Linkages: The butanamide chain in the target compound is structurally distinct from the nitrosophenoxy-containing butanamide in , suggesting divergent applications (e.g., drug delivery vs. bioadhesive formulations).

Biological Activity

4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a butanamide backbone, with a benzothiazole moiety that contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities against various pathogens .

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammatory responses.

- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, influencing cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the benzothiazole moiety.

- Coupling with the benzenesulfonyl group.

- Finalization through amidation with butyric acid derivatives.

Case Studies

Several studies have explored the biological activity of similar compounds:

Research Findings

Recent research highlights the efficacy of this compound in various assays:

- In Vitro Cytotoxicity : The compound demonstrated cytotoxic effects in cancer cell lines at submicromolar concentrations.

- In Vivo Efficacy : Animal studies indicated that treatment with this compound resulted in significant tumor reduction without noticeable toxicity.

Q & A

Basic: What are the established synthetic routes for 4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions targeting the benzothiazole and benzenesulfonyl moieties. Key steps include:

- Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions (e.g., polyphosphoric acid) to form the 4-methoxy-7-methyl-1,3-benzothiazole intermediate .

- Sulfonylation : Reaction of the benzothiazole amine group with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to neutralize HCl byproducts .

- Butanamide Linkage : Coupling the sulfonylated intermediate with butanoic acid derivatives via carbodiimide-mediated activation (e.g., EDCI/HOBt in DMF) .

Validation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by / NMR, IR, and LCMS to confirm structural integrity .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR (400–600 MHz in CDCl₃ or DMSO-d₆) identifies protons in the benzothiazole (δ 7.2–8.1 ppm), methoxy (δ ~3.8 ppm), and benzenesulfonyl (δ 7.5–7.9 ppm) groups. NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonyl S=O) validate functional groups .

- Mass Spectrometry (LCMS/HRMS) : LCMS (ESI+) confirms molecular ion [M+H], while HRMS ensures exact mass matches theoretical calculations .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes and substrate-specific probes .

Advanced: How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate its reactivity and target interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and reaction sites .

- MD Simulations : Use GROMACS or AMBER to model ligand-protein binding (e.g., with kinases or DNA gyrase) over 100+ ns trajectories. Analyze binding free energy (MM-PBSA) and key residue interactions .

- Validation : Correlate computational results with experimental IC or values to refine models .

Advanced: What experimental designs address contradictions in environmental fate data (e.g., degradation vs. persistence)?

Methodological Answer:

- Split-Plot Designs : Study abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways under controlled pH, UV light, and temperature. Use LC-MS/MS to quantify degradation products .

- Longitudinal Studies : Monitor compound stability in soil/water matrices over 6–12 months, comparing sterile vs. non-sterile conditions to isolate microbial contributions .

- Statistical Analysis : Apply ANOVA or mixed-effects models to resolve discrepancies between lab and field data .

Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy/methyl groups on the benzothiazole ring or substituents on the benzenesulfonyl moiety. Assess changes in logP (HPLC-derived) and bioactivity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Validate with leave-one-out cross-validation () .

- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., protein-ligand co-crystals) to identify critical binding interactions .

Advanced: What strategies resolve inconsistencies in biological activity data across studies?

Methodological Answer:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize variability in cell culture conditions (e.g., serum concentration, passage number) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding factors (e.g., solvent choice, assay endpoints) .

- Orthogonal Assays : Confirm initial findings with alternative methods (e.g., ATP-based viability assays vs. calcein-AM fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.